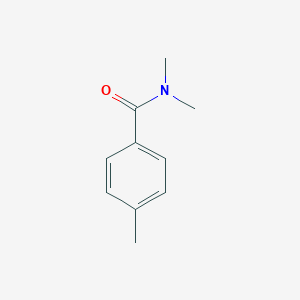

Benzamide, N,N,4-trimethyl-

Descripción general

Descripción

Benzamide, N,N,4-trimethyl- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

The exact mass of the compound Benzamide, N,N,4-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzamide, N,N,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzamide, N,N,4-trimethyl- (CAS Number: 14062-78-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry and agriculture.

- Molecular Formula : C₁₀H₁₃NO

- Molecular Weight : 163.2163 g/mol

- CAS Registry Number : 14062-78-3

Synthesis

The synthesis of Benzamide, N,N,4-trimethyl- typically involves the reaction of trimethylamine with benzoic acid derivatives. The compound can be synthesized through various methods, including reductive amination and acylation techniques. The synthetic route can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. For instance, compounds containing similar benzamide structures have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression. In a study involving novel benzamide derivatives, compounds demonstrated up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations (10 nM) .

Insecticidal and Fungicidal Activities

Benzamide derivatives have also been evaluated for their pesticidal properties. A series of novel benzamides substituted with oxadiazole moieties exhibited promising larvicidal activities against mosquito larvae and fungicidal activities against various fungi at concentrations as low as 1 mg/L . The structure-activity relationship (SAR) studies indicated that certain substituents on the benzene ring enhanced biological activity significantly.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of benzamide compounds. One study reported the acute toxicity of specific benzamide derivatives to zebrafish embryos, revealing a low toxicity classification for several compounds tested . This suggests potential for safe application in agriculture and other fields.

Case Studies

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: CHNO

- Molecular Weight: 163.2163 g/mol

- CAS Registry Number: 14062-78-3

Benzamide, N,N,4-trimethyl- features a benzamide core with three methyl groups attached to the nitrogen atom. This structural configuration enhances its solubility and reactivity in various chemical reactions.

Scientific Research Applications

Benzamide, N,N,4-trimethyl- has been extensively utilized in scientific research across several domains:

Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a reagent in Suzuki-Miyaura reactions, which are crucial for forming biaryl compounds. These compounds are often used in pharmaceuticals and materials science due to their unique properties.

- Synthesis of Complex Organic Molecules: It acts as a precursor in the synthesis of various biologically active molecules, allowing for the development of new therapeutic agents.

Biological Applications

- Antiviral Research: Benzamide derivatives have shown potential antiviral activity against various viruses. For instance, derivatives have been evaluated for their ability to inhibit Hepatitis B virus replication by increasing intracellular levels of APOBEC3G, a protein that restricts viral replication .

- Antimicrobial Activity: Research indicates that benzamide derivatives can inhibit bacterial cell division proteins like FtsZ, making them candidates for developing new antibiotics .

Pharmaceutical Development

- Drug Design: The compound's ability to modulate biological pathways makes it a valuable tool in drug discovery. Its derivatives are being investigated for their efficacy against diseases such as Alzheimer's and tuberculosis.

Case Study 1: Antiviral Activity Against Hepatitis B Virus

A study synthesized a novel derivative of benzamide that demonstrated significant inhibition of HBV replication in vitro. The mechanism was linked to increased levels of APOBEC3G within infected cells, suggesting a novel approach to treating HBV infections .

| Study Focus | Findings |

|---|---|

| Compound Tested | Novel Benzamide Derivative |

| Mechanism | Increased APOBEC3G levels |

| Result | Significant inhibition of HBV replication |

Case Study 2: Antimicrobial Properties

Research conducted on benzamide derivatives targeting FtsZ revealed promising results against both Gram-positive and Gram-negative bacteria. Modifications in the benzamide structure were found to enhance potency significantly.

Case Study 3: Alzheimer’s Disease Therapeutics

In a study aimed at developing dual inhibitors for acetylcholinesterase (AChE) and β-secretase (BACE1), benzamide derivatives showed promising inhibitory effects with an IC₅₀ value of 0.056 µM for AChE. This indicates potential utility in treating neurodegenerative conditions.

| Target Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | 0.056 |

| β-secretase | 9.01 |

Propiedades

IUPAC Name |

N,N,4-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKWBVNMJZUEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161448 | |

| Record name | Benzamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-78-3 | |

| Record name | Benzamide, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,N,N-TRIMETHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.